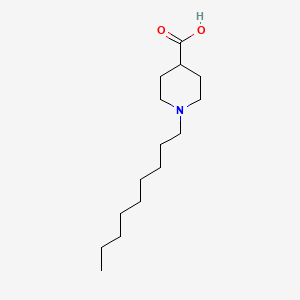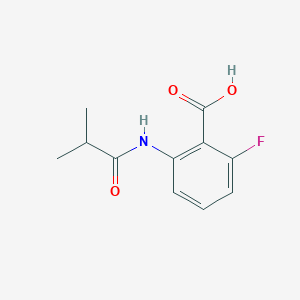
2-(Cyclopentyloxy)-4-propoxybenzoic acid
Descripción general
Descripción
The compound “2-(Cyclopentyloxy)acetic acid” is related to your query . It has a molecular weight of 144.17 and is stored at room temperature .
Synthesis Analysis
While specific synthesis information for “2-(Cyclopentyloxy)-4-propoxybenzoic acid” is not available, related compounds such as “2-(cyclopentyloxy)acetic acid” are used in studies to examine the butylation efficiency of free carboxylic acids .Molecular Structure Analysis
The InChI code for “2-(Cyclopentyloxy)acetic acid” is1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical properties of “2-(Cyclopentyloxy)acetic acid” include a storage temperature at room temperature and a physical form of liquid . The chemical composition results of a related compound, “Cyclopentylacetic acid”, contained 0.71% citric acid with pH 4.68 whereas crude protein, ether extract, crude fiber, and gross energy were 6.11%, 2.39%,18.26%, and 3588.10kcal/kg, respectively .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Hydrolysis and Metabolic Pathways : Research indicates that compounds similar to 2-(Cyclopentyloxy)-4-propoxybenzoic acid, like parabens (esters of 4-hydroxybenzoic acid), undergo hydrolysis by carboxylesterases to produce 4-hydroxybenzoic acid, an important intermediate in the synthesis of various value-added bioproducts. Such reactions are fundamental in evaluating drug disposition and potential localized toxicity, highlighting the role of skin carboxylesterases in the hydrolysis process and the use of minipigs as a model for human dermal metabolism studies (Jewell et al., 2007).
Biosynthesis of Value-added Compounds : The versatility of 4-hydroxybenzoic acid as an intermediate is showcased through its use in the biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, and vanillyl alcohol. Synthetic biology and metabolic engineering approaches aim to increase the production of these high-value bioproducts, suggesting potential applications for related compounds in biotechnological fields (Wang et al., 2018).
Photocatalysis and Organic Synthesis : Studies demonstrate the use of specific benzoic acid derivatives in light-driven [2+2] cycloaddition reactions facilitated by quantum dots, highlighting their utility in the synthesis of tetrasubstituted cyclobutanes, which are crucial in drug development. This method offers significant control over diastereoselectivity and regioselectivity in synthesizing bioactive molecules (Jiang et al., 2019).
Environmental Impact and Treatment
- Degradation and Water Treatment : The anodic oxidation of dihydroxybenzoic acid derivatives for wastewater treatment presents an alternative to traditional chlorination methods, which produce harmful byproducts. Electrochemical oxidation offers a promising avenue for degrading contaminants like 2-(Cyclopentyloxy)-4-propoxybenzoic acid and its analogs in water, highlighting the importance of developing sustainable and efficient wastewater treatment technologies (de Lima Leite et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyloxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-9-18-12-7-8-13(15(16)17)14(10-12)19-11-5-3-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRKEXUZLREMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




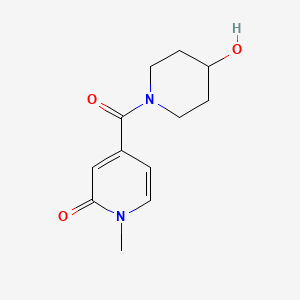

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
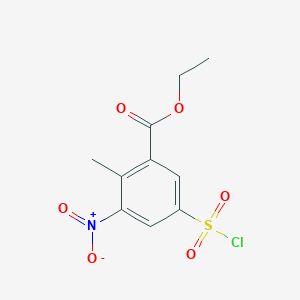
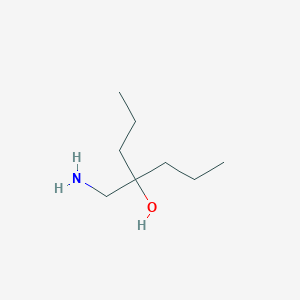

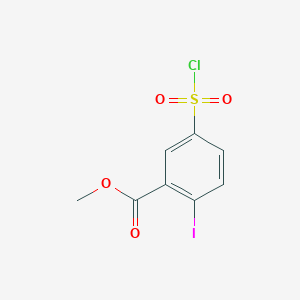
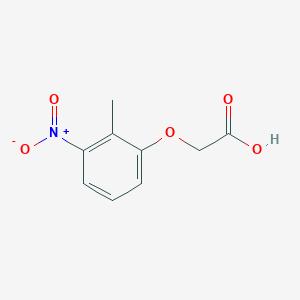
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
